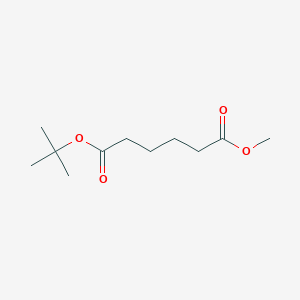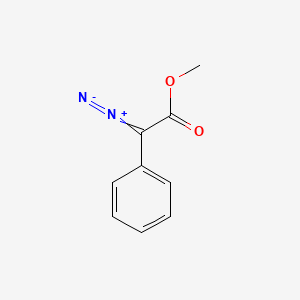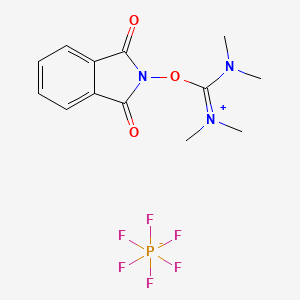![molecular formula C6H7BrO2 B8138604 6-Bromo-2-oxabicyclo[2.2.1]heptan-3-one](/img/structure/B8138604.png)
6-Bromo-2-oxabicyclo[2.2.1]heptan-3-one
描述
6-Bromo-2-oxabicyclo[2.2.1]heptan-3-one is a bicyclic organic compound with the molecular formula C6H7BrO2. This compound features a bromine atom attached to a bicyclic structure that includes an oxirane (epoxide) ring. It is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
-
Bromination of 2-oxabicyclo[2.2.1]heptan-3-one: : One common method involves the bromination of 2-oxabicyclo[2.2.1]heptan-3-one using bromine (Br2) in the presence of a suitable solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction typically proceeds at room temperature or slightly elevated temperatures to ensure complete bromination.
-
Industrial Production Methods: : Industrially, the compound can be synthesized through a similar bromination process, but on a larger scale. This involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems helps in controlling the temperature and addition of bromine, ensuring safety and efficiency.
化学反应分析
Types of Reactions
-
Substitution Reactions: : 6-Bromo-2-oxabicyclo[2.2.1]heptan-3-one can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
-
Oxidation Reactions: : The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxo derivatives.
-
Reduction Reactions: : Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in solvents like ethanol or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of 2-oxabicyclo[2.2.1]heptan-3-ol or its derivatives.
Oxidation: Formation of 2-oxabicyclo[2.2.1]heptan-3-one derivatives with additional oxo groups.
Reduction: Formation of 2-oxabicyclo[2.2.1]heptan-3-ol.
科学研究应用
6-Bromo-2-oxabicyclo[2.2.1]heptan-3-one has several applications in scientific research:
-
Chemistry: : It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for the development of new synthetic methodologies.
-
Biology: : The compound is studied for its potential biological activities. Researchers investigate its interactions with various biological targets to understand its effects and potential therapeutic applications.
-
Medicine: : It is explored for its potential use in drug development. The compound’s reactivity and ability to form stable derivatives make it a candidate for the synthesis of pharmacologically active molecules.
-
Industry: : In the industrial sector, it is used in the production of specialty chemicals and materials. Its unique properties are leveraged to develop new materials with specific characteristics.
作用机制
The mechanism by which 6-Bromo-2-oxabicyclo[2.2.1]heptan-3-one exerts its effects depends on the specific reaction or application. Generally, the compound interacts with molecular targets through its reactive bromine atom and oxirane ring. These interactions can lead to the formation of covalent bonds with nucleophiles, resulting in various chemical transformations.
相似化合物的比较
Similar Compounds
2-Oxabicyclo[2.2.1]heptan-3-one: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
6-Chloro-2-oxabicyclo[2.2.1]heptan-3-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.
6-Fluoro-2-oxabicyclo[2.2.1]heptan-3-one: Contains a fluorine atom, which significantly alters its chemical properties and reactivity compared to the bromine derivative.
Uniqueness
6-Bromo-2-oxabicyclo[2.2.1]heptan-3-one is unique due to the presence of the bromine atom, which enhances its reactivity in various chemical reactions. This makes it a versatile intermediate in organic synthesis and a valuable compound for research in multiple scientific fields.
属性
IUPAC Name |
6-bromo-2-oxabicyclo[2.2.1]heptan-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrO2/c7-4-1-3-2-5(4)9-6(3)8/h3-5H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEORTOZYFILGLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1OC2=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
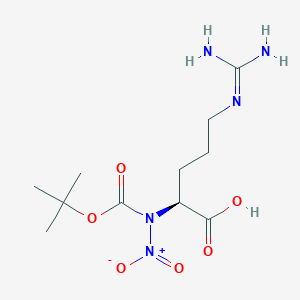
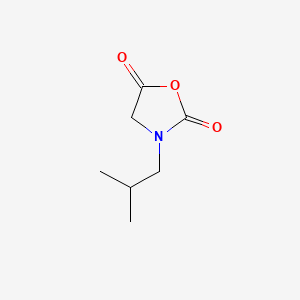
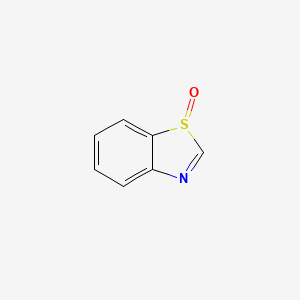
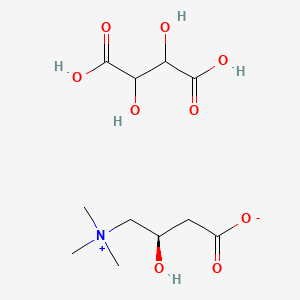

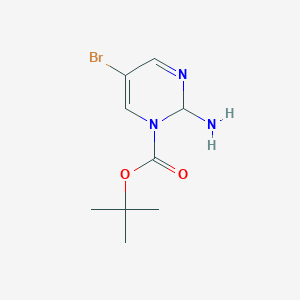
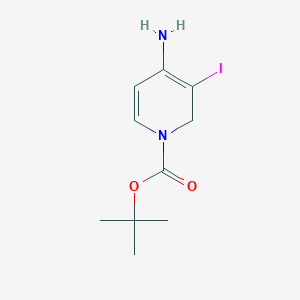
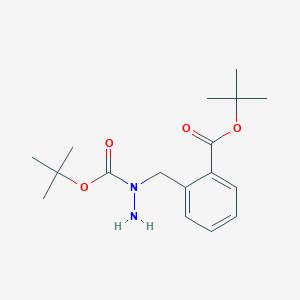
![trans-3a-2-Boc-methoxy-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B8138578.png)
![N-[(1R)-1-phenylethyl]-N-[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine](/img/structure/B8138585.png)

